2-(2-Bromo-5-methoxyphenyl)acetic acid
Overview
Description
2-(2-Bromo-5-methoxyphenyl)acetic acid is a brominated aromatic compound with a methoxy group and an acetic acid substituent attached to the phenyl ring. The presence of the bromine atom suggests that this compound could be a key intermediate in various chemical syntheses, particularly due to the electron-withdrawing nature of the bromine which can influence further chemical reactions .
Synthesis Analysis
The synthesis of related brominated aromatic compounds typically involves regioselective bromination reactions. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with a high yield of 84% by brominating 4-methoxyphenylacetic acid using bromine in acetic acid . Similarly, the synthesis of amino 2-(5-bromo-6-methoxy-2-naphthyl) propionic acid, an intermediate of naproxen, was achieved by bromination of 2-methoxynaphthalene followed by several steps including acylation and hydrolysis, with an overall yield of 68% .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be quite complex. For example, the molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid shows that the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted relative to the ring. The angles at the substituents indicate the electron-withdrawing effect of the bromine atom and the electron-donating properties of the other substituents .
Chemical Reactions Analysis
Brominated compounds like 2-(2-Bromo-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including electrophilic substitution. The kinetics of bromination of methoxycarbonyl derivatives in acetic acid solution have been studied, showing characteristic features similar to those of benzene derivatives . Additionally, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid involved cyclization of the carboxylic acid group with thiosemicarbazide, indicating the reactivity of the acetic acid moiety in such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the substituents present on the phenyl ring. For example, in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, molecules form centrosymmetric dimers through strong O—H···O hydrogen bonding. The electron-withdrawing bromine and electron-donating methoxy and acetyl groups affect the compound's reactivity and physical properties, such as melting point and solubility .
Scientific Research Applications
Metabolic Pathways in Rats
Research has indicated that compounds related to 2-(2-Bromo-5-methoxyphenyl)acetic acid are metabolized in rats, revealing potential pathways for similar compounds. For instance, studies on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, including 4-bromo-2,5-dimethoxyphenylacetic acid, which suggests the existence of specific metabolic pathways involving deamination and reduction processes (Kanamori et al., 2002).
Molecular Structure Analysis
The structural properties of closely related compounds have been studied, providing insights into their molecular characteristics. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid demonstrated specific structural angles and electron-withdrawing properties of the bromine atom, contributing to the understanding of related compounds' molecular geometry and electronic properties (Guzei et al., 2010).
Antioxidant Potential
Derivatives of 2-(2-Bromo-5-methoxyphenyl)acetic acid found in marine algae have been examined for their antioxidant properties. Research has isolated bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to 2-(2-Bromo-5-methoxyphenyl)acetic acid, and evaluated their free radical scavenging activities. These findings suggest the potential of such compounds as natural antioxidants (Li et al., 2011).
Synthetic Applications
The compound and its related derivatives have applications in synthetic chemistry. For instance, the synthesis of novel indole-benzimidazole derivatives utilized 2-methylindole-3-acetic acid and its 5-methoxy derivative, indicating the use of structurally similar compounds in creating complex organic molecules (Wang et al., 2016).
properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXHAKGPISSIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442819 | |
Record name | 2-(2-BROMO-5-METHOXYPHENYL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-methoxyphenyl)acetic acid | |
CAS RN |
86826-93-9 | |
Record name | 2-(2-BROMO-5-METHOXYPHENYL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromo-5-methoxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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